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Compound of Interest

Compound Name: 1-(2-lodoethyl)-4-octylbenzene

Cat. No.: B019508

Application Notes and Protocols for the
Synthesis of Fingolimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Fingolimod (FTY720), an
immunomodulating drug, starting from 1-(2-lodoethyl)-4-octylbenzene. The synthesis involves
a three-step process: the alkylation of diethyl acetamidomalonate, followed by the reduction of
the resulting diester, and concluding with acidic hydrolysis to yield the final product. This
protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug
development, offering a clear and reproducible method for obtaining Fingolimod.

Introduction

Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of multiple
sclerosis. Its synthesis has been approached through various routes. The pathway detailed
herein utilizes the key intermediate 1-(2-lodoethyl)-4-octylbenzene, which is coupled with
diethyl acetamidomalonate to construct the core structure of the molecule. Subsequent
reduction and deprotection steps lead to the formation of 2-amino-2-(4-octylphenethyl)propane-
1,3-diol, the active pharmaceutical ingredient.
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Overall Synthesis Workflow

The synthesis of Fingolimod from 1-(2-lodoethyl)-4-octylbenzene can be visualized as a
three-stage process. The initial step involves the formation of a carbon-carbon bond through
the alkylation of diethyl acetamidomalonate. This is followed by the reduction of the ester
functionalities to primary alcohols. The final stage is the removal of the acetyl protecting group
to yield Fingolimod.

Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

Click to download full resolution via product page

Caption: Synthetic pathway for Fingolimod.

Experimental Protocols
Step 1: Synthesis of Diethyl 2-acetamido-2-(4-
octylphenethyl)malonate

This step involves the alkylation of diethyl acetamidomalonate with 1-(2-iodoethyl)-4-
octylbenzene in the presence of a base.

Materials:

1-(2-lodoethyl)-4-octylbenzene

Diethyl acetamidomalonate

Sodium ethoxide (NaOEt) or Cesium Carbonate (Cs2COs)

Anhydrous Ethanol (EtOH) and/or Anhydrous Tetrahydrofuran (THF) or Dimethylformamide
(DMF)
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Saturated aqueous ammonium chloride (NH4Cl) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (NazSO4) or magnesium sulfate (MgSQOa)

Ethyl acetate (EtOAC)

Hexane

Procedure:

o To a solution of diethyl acetamidomalonate (1.1 equivalents) in a mixture of anhydrous
ethanol and THF (or anhydrous DMF), add sodium ethoxide (1.1 equivalents) portion-wise at
0 °C under an inert atmosphere (e.g., nitrogen or argon).

 Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of
the enolate.

e Add a solution of 1-(2-iodoethyl)-4-octylbenzene (1.0 equivalent) in anhydrous THF to the
reaction mixture.

e Heat the reaction mixture to reflux (around 60-80 °C) and monitor the progress of the
reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6
hours.[1]

o After completion, cool the reaction mixture to room temperature and quench by the slow
addition of saturated aqueous ammonium chloride solution.

» Concentrate the mixture under reduced pressure to remove the organic solvents.
o Extract the agueous residue with ethyl acetate (3 x volumes).
e Wash the combined organic layers with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.
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 Purify the crude product by column chromatography on silica gel using a gradient of ethyl
acetate in hexane to afford pure diethyl 2-acetamido-2-(4-octylphenethyl)malonate.

Step 2: Synthesis of 2-Acetamido-2-(4-
octylphenethyl)propane-1,3-diol

This step involves the reduction of the diester to a diol using a strong reducing agent.
Materials:
o Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

e Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBHa4) with a metal halide like
calcium chloride.[2]

e Anhydrous Tetrahydrofuran (THF)

o Ethyl acetate (EtOAC)

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

e To a suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous THF at 0 °C
under an inert atmosphere, add a solution of diethyl 2-acetamido-2-(4-
octylphenethyl)malonate (1.0 equivalent) in anhydrous THF dropwise.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

e Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the slow,
dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous NaOH
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solution.

« Filter the resulting precipitate and wash it thoroughly with THF.
» Concentrate the filtrate under reduced pressure.

o Dissolve the residue in ethyl acetate and wash with 1 M HCI, followed by saturated aqueous
sodium bicarbonate solution, and finally with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol. The product can be
purified further by recrystallization if necessary.

Step 3: Synthesis of Fingolimod (2-Amino-2-(4-
octylphenethyl)propane-1,3-diol)

The final step is the hydrolysis of the acetamido group to yield the primary amine of Fingolimod.

Materials:

2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol

6 M Hydrochloric acid (HCI) or 2 N aqueous Lithium Hydroxide (LiOH)[1]

Ethanol (EtOH) or Methanol (MeOH)

10% aqueous sodium hydroxide (NaOH) solution

Ethyl acetate (EtOAC)

Brine

Anhydrous sodium sulfate (Na2S0Oa)
Procedure:

o Dissolve 2-acetamido-2-(4-octylphenethyl)propane-1,3-diol (1.0 equivalent) in ethanol.
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e Add 6 M hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction
by TLC until the starting material is consumed.

e Cool the reaction mixture to room temperature and neutralize with a 10% aqueous NaOH
solution until the pH is basic (pH ~9-10).

o Extract the aqueous layer with ethyl acetate (3 x volumes).
e Wash the combined organic layers with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain Fingolimod free base.

» For the hydrochloride salt, dissolve the free base in a suitable solvent like ethanol and treat
with a stoichiometric amount of ethereal HCI. The hydrochloride salt will precipitate and can
be collected by filtration.

Data Presentation
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Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Logical Relationships in Synthesis

The synthesis of Fingolimod from 1-(2-lodoethyl)-4-octylbenzene follows a logical
progression of bond formation and functional group transformations. The key logical steps are
outlined below.
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Starting Material
1-(2-lodoethyl)-4-octylbenzene

C-C Bond Formation
(Alkylation)

Key Intermediate
Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

Functional Group Reduction
(Ester to Alcohol)

Protected Diol

2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol

Deprotection
(Hydrolysis of Amide)

Final Product
Fingolimod
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Caption: Logical flow of the Fingolimod synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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